Product packaging for Boc-L-homophenylalanine(Cat. No.:CAS No. 943-73-7)

Boc-L-homophenylalanine

Cat. No.: B555022
CAS No.: 943-73-7
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-VIFPVBQESA-N
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Description

L-Homophenylalanine is a non-proteinogenic amino acid that serves as a versatile chiral building block in pharmaceutical research and development. It is characterized by a single-carbon extended side chain compared to L-phenylalanine. Its primary research value lies as a critical precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used in managing hypertension and congestive heart failure. Virtually all major ACE inhibitors, including enalapril, lisinopril, benazepril, delapril, quinapril, and ramipril, contain the L-Homophenylalanine moiety as a central pharmacophore unit . Beyond cardiovascular applications, L-Homophenylalanine is also a key component in the proteasome inhibitor Carfilzomib, a therapeutic agent for treating multiple myeloma . Biocatalytic synthesis of L-Homophenylalanine is an area of active investigation, offering a sustainable and enantioselective alternative to traditional chemical methods . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B555022 Boc-L-homophenylalanine CAS No. 943-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315729
Record name L-Homophenylalanine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

943-73-7
Record name L-Homophenylalanine
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Record name Homophenylalanine, L-
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Record name L-Homophenylalanine
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Record name L-homophenylalanine
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Record name HOMOPHENYLALANINE, L-
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Advanced Synthetic Methodologies for L Homophenylalanine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine chemical and enzymatic steps to achieve efficient and selective synthesis. These routes are well-developed for the industrial production of L-homophenylalanine. nih.govasm.org

Transamination from 2-oxo-phenylbutanoate

A key chemoenzymatic strategy for producing L-homophenylalanine involves the stereoselective transamination of a keto acid precursor, 2-oxo-4-phenylbutanoic acid (also known as 2-oxo-phenylbutanoate). nih.govasm.orgresearchgate.net This reaction utilizes a transaminase (aminotransferase) to transfer an amino group from a donor molecule to the keto acid, creating the desired L-amino acid with high enantioselectivity. nih.govasm.orgresearchgate.net Engineered tyrosine aminotransferases have been employed for this purpose, reacting 2-oxo-4-phenylbutyric acid with an amino donor like L-glutamic acid to yield L-homophenylalanine. google.com This enzymatic conversion offers a direct and highly selective pathway to the target molecule. google.com

Optical Resolution of Hydantoin (B18101) Derivatives

Another established chemoenzymatic process involves the optical resolution of a racemic mixture of hydantoin derivatives. nih.govasm.orgresearchgate.net This method starts with a chemically synthesized hydantoin, which is then subjected to enzymatic resolution. The process typically uses a hydantoinase enzyme that selectively acts on one enantiomer of the hydantoin derivative. nih.govasm.org This is followed by the hydrolysis of the resulting carbamoyl (B1232498) moiety, often catalyzed by a carbamoylase, to yield the enantiomerically pure L-homophenylalanine. nih.govasm.org This enzymatic resolution strategy is a powerful tool for producing optically active amino acids from racemic precursors. google.com

Coupled Enzymatic Synthesis with In Situ Crystallization

To enhance the productivity of transaminase-catalyzed reactions, a coupled enzymatic synthesis with in situ product crystallization has been developed. acs.orgnih.govfigshare.comacs.org This approach addresses the often-unfavorable reaction equilibria and product inhibition associated with transaminase reactions. nih.govacs.org

A fed-batch process has been shown to be the most effective option for this system on a preparative scale. acs.orgfigshare.com In a gram-scale synthesis using this optimized fed-batch process, significant quantities of highly pure L-homophenylalanine were successfully isolated. acs.orgfigshare.com

Process ParameterResultReference
Synthesis ScaleGram-scale acs.orgfigshare.com
Isolated L-Homophenylalanine>18 g acs.orgfigshare.com
Isolated 2-hydroxy-5-oxoproline>9 g acs.orgfigshare.com

Biocatalytic Synthesis Routes: Current Progress and Future Directions

Biocatalytic methods are gaining traction as sustainable and efficient alternatives to traditional chemical synthesis. researchgate.netnih.gov These routes employ enzymes or whole-cell systems to produce enantiomerically pure L-homophenylalanine under environmentally friendly conditions. researchgate.netnih.gov

Dehydrogenase Process

The direct asymmetric reductive amination of 2-oxo-4-phenylbutyric acid (2-OPBA) catalyzed by dehydrogenases presents a highly attractive route for L-homophenylalanine synthesis. nih.govscispace.com This process is atom-efficient, consuming ammonia (B1221849) and generating water as the primary byproduct. nih.govscispace.com While transaminases are effective, dehydrogenase-based processes can be more suitable for whole-cell biocatalysis. nih.govacs.org

Phenylalanine dehydrogenase (PheDH) is a key enzyme in this process, catalyzing the NAD(P)H-dependent reductive amination of α-keto acids. nih.govnih.govacs.orgmdpi.com PheDH from various microbial sources, such as Bacillus sphaericus and Rhodococcus sp. M4, have been investigated for the production of L-homophenylalanine from 2-OPBA. nih.govmdpi.com

Research has focused on overcoming limitations like poor catalytic efficiency and low substrate loading through protein engineering. nih.govscispace.comresearchgate.net Structure-guided steric hindrance engineering of PheDH from Bacillus badius has led to the development of superior mutant enzymes. nih.govscispace.com An optimal triple-site mutant demonstrated a significant increase in catalytic efficiency compared to the wild-type enzyme. scispace.com

In a preparative-scale synthesis using an engineered PheDH, high conversion rates of 2-OPBA to L-homophenylalanine were achieved. nih.govscispace.com

Substrate Concentration (2-OPBA)Conversion TimeConversion RateReference
0.2 M20 min> 99% nih.govscispace.com
0.3 M30 min> 99% nih.govscispace.com

Further engineering efforts on PheDH have focused on improving specific activity and expression levels, leading to strains capable of producing high titers of L-homophenylalanine in bioreactors. nih.gov One engineered E. coli strain produced over 100 g/L of L-homophenylalanine with high conversion and enantiomeric excess in a 5-L reactor. nih.gov

Phenylalanine Dehydrogenase (PheDH) Catalysis
Engineering of PheDH for Enhanced Catalytic Efficiency and Substrate Loading

To overcome the limitations of wild-type PheDH, researchers have employed structure-guided steric hindrance engineering. researchgate.netscispace.comresearchgate.netnih.gov By creating mutagenesis libraries based on molecular docking and other computational tools, significant improvements in catalytic activity have been achieved. researchgate.netscispace.comresearchgate.netnih.gov

One notable study focused on the PheDH from Bacillus badius. scispace.comresearchgate.netnih.govmdpi.com Through a triple-site mutant (V309G/L306V/V144G), a 12.9-fold increase in the kcat/Km value compared to the wild-type enzyme was realized. nih.govmdpi.com This engineered enzyme, when used in a paired reaction system with glucose dehydrogenase for cofactor regeneration, successfully converted 1.08 M of 2-OPBA into L-homophenylalanine within 210 minutes. scispace.comresearchgate.netnih.gov Docking simulations indicated that these mutations expanded the substrate-binding pocket and created new tunnels within the enzyme, facilitating better accommodation of the bulky 2-OPBA substrate. scispace.comresearchgate.netnih.gov

Table 1: Engineered PheDH from Bacillus badius for L-Homophenylalanine Synthesis

Mutant Fold Increase in kcat/Km Substrate Loading Conversion Time
Application of Hyperthermophilic and Halophilic PheDH in Ionic Liquids

The use of PheDH from extremophiles, such as the hyperthermophilic and halophilic Natranaerobius thermophilus (NTAaDH), has been explored in non-conventional reaction media like ionic liquids (ILs). researchgate.netresearchgate.net Research has shown that certain ionic liquids can enhance the catalytic activity of these robust enzymes. For instance, [EMIM]BF4 was found to activate the NTAaDH enzyme by 132%. researchgate.netresearchgate.net The immobilization of NTAaDH has also been investigated to improve its stability and reusability, with a loading capacity of 0.550 mg/mg being achieved. researchgate.netresearchgate.net

NADPH-dependent Homophenylalanine Dehydrogenase (Engineered from Glutamate (B1630785) Dehydrogenase)

An alternative to NADH-dependent PheDH is the development of an NADPH-dependent homophenylalanine dehydrogenase. nih.govacs.orgebi.ac.ukresearchgate.net This has been achieved by engineering the NADPH-dependent glutamate dehydrogenase (GDH) from Escherichia coli. nih.govacs.orgebi.ac.ukresearchgate.net The engineering process involved a stepwise substrate walking strategy, first altering the enzyme's specificity from its native substrate, 2-ketoglutarate, to phenylpyruvate, and then further refining it for 2-OPBA. nih.govacs.org

The resulting mutant demonstrated a catalytic efficiency (kcat/Km) for 2-OPBA that was approximately 100-fold higher than the wild-type GDH, while its efficiency for the original substrate was reduced by about 3000-fold. nih.govacs.org When overexpressed in E. coli, this engineered GDH proved more effective at aminating 2-OPBA to L-homophenylalanine than both transaminases and NADH-dependent PheDH, likely due to its utilization of the potent anabolic driving force of NADPH under aerobic conditions. nih.govacs.orgebi.ac.uk

Transaminase Process

Transaminases offer another powerful biocatalytic route for the synthesis of L-homophenylalanine, utilizing an amino donor to convert the keto acid precursor. google.comresearcher.life

α-Transaminase from Megasphaera elsdenii

In one study, a fed-batch process was developed where 2-oxo-4-phenylbutanoic acid (OPBA) and L-glutamine (as the amine donor) were continuously fed into the reactor. acs.orgacs.org This method resulted in the isolation of over 18 grams of chemically pure L-homophenylalanine with an enantiomeric excess of 99%. acs.orgacs.orgnih.gov A beneficial side-reaction in this system is the spontaneous cyclization of the deaminated coproduct, α-ketoglutaramate, to 2-hydroxy-5-oxoproline, which further drives the reaction forward. acs.orgresearchgate.netacs.org

Table 2: Fed-Batch Synthesis of L-Homophenylalanine using α-Transaminase from Megasphaera elsdenii

Product Amount Isolated Enantiomeric Excess
L-Homophenylalanine >18 g 99%
Tyrosine Aminotransferase Catalysis

Genetically engineered tyrosine aminotransferase (TAT) has been employed for the synthesis of L-homophenylalanine. google.comnih.gov This enzyme, which naturally catalyzes the transamination of tyrosine to p-hydroxyphenylpyruvate, can be engineered to have a broader substrate specificity. google.comuniprot.orgwikipedia.orgmdpi.com This allows for the use of various amino donors, including glutamic acid, to convert 2-oxo-4-phenylbutyric acid to L-homophenylalanine. google.com

An advantage of using this engineered enzyme is its tolerance to high substrate concentrations, which can significantly lower production costs. google.com The L-homophenylalanine produced through this method has been shown to have an enantiomeric excess of over 99%. google.com

Escherichia coli Aspartate Aminotransferase (AAT) Variants

Site-directed mutagenesis has been used to create variants of Escherichia coli aspartate aminotransferase (AAT) for the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid. nih.gov These two compounds are building blocks for angiotensin-converting enzyme (ACE) inhibitors. nih.gov

In this process, 2-oxo-4-phenylbutanoic acid (OPBA) and an N6-protected-L-lysine are used as substrates. nih.gov AAT variants, such as R292E/L18H, were developed that exhibited significant activity towards the protected lysine (B10760008) derivative. nih.gov Using E. coli cells expressing the R292E/L18H variant, OPBA and BOC-lysine were converted to L-homophenylalanine and 2-oxo-6-tert-butoxycarbonylamino-hexanoic acid with a 96.2% yield in 8 hours. nih.gov

Table 3: E. coli AAT Variants for L-Homophenylalanine Synthesis

AAT Variant Amino Donor Product 1 Product 2 Yield Reaction Time

Hydantoinase Process

The hydantoinase process is a well-established chemoenzymatic method for synthesizing L-homophenylalanine. This technique begins with the chemical synthesis of DL-5-phenethylhydantoin, which then serves as the substrate for a cascade of enzymatic reactions. The core of this process involves a multienzyme system. A hydantoinase enzyme first hydrolyzes the racemic DL-5-phenethylhydantoin. Subsequently, an L-N-carbamoylase acts stereoselectively on the resulting N-carbamoyl-amino acid to yield L-homophenylalanine. To optimize the yield, a hydantoin racemase is often incorporated to convert the remaining D-enantiomer back into the racemic starting material, enabling a theoretical conversion of 100%.

EnzymeRole in the Process
HydantoinaseCatalyzes the hydrolysis of DL-5-phenethylhydantoin.
L-N-CarbamoylaseStereoselectively converts the N-carbamoyl intermediate to L-homophenylalanine.
Hydantoin RacemaseConverts the D-enantiomer back to the racemic substrate for reuse.

Decarboxylase Process

An alternative enzymatic strategy for producing L-homophenylalanine involves a decarboxylase-catalyzed reaction. This method utilizes a Cα-substituted malonic acid, specifically phenethylmalonic acid, as the starting material. The key transformation is the stereoselective removal of one of the carboxyl groups by a decarboxylase enzyme. This enzymatic decarboxylation directly yields the desired L-enantiomer of homophenylalanine with high enantiomeric purity, often exceeding 99% enantiomeric excess.

Microbial Production using Engineered Escherichia coli

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a powerful platform for the de novo biosynthesis of L-homophenylalanine. This approach leverages the cell's metabolic machinery to produce the target amino acid from simple carbon sources.

Identification and Optimization of hphA, hphB, and hphCD Genes from Nostoc punctiforme

A significant breakthrough in the microbial production of L-homophenylalanine came from the identification of a specific gene cluster in the cyanobacterium Nostoc punctiforme. This cluster, containing the genes hphA, hphB, and hphCD, was found to encode the necessary enzymes for L-homophenylalanine synthesis. To enhance production in a heterologous host, these genes were optimized for expression in E. coli and introduced into the bacterium. This strategy of co-expressing the codon-optimized genes led to a substantial production of L-homophenylalanine.

Analogous Biosynthetic Pathway to L-Leucine

The biosynthetic pathway for L-homophenylalanine in these engineered microbes is analogous to the natural pathway for L-leucine synthesis. The process is initiated by the enzyme encoded by hphA, a 2-isopropylmalate synthase, which condenses phenylpyruvate with acetyl-CoA. This is followed by isomerization and dehydrogenation steps catalyzed by the products of the hphB and hphCD genes, respectively. This engineered pathway effectively channels a metabolic intermediate, phenylpyruvate, towards the production of L-homophenylalanine.

Enzymatic-Chemical Cascade Catalysis for Cost-Effective Production

Recent advancements have focused on developing highly efficient, cost-effective production methods by integrating chemical and enzymatic reactions into a single-pot cascade.

Utilizing Benzaldehyde (B42025) and Pyruvate (B1213749) as Starting Materials

This innovative chemoenzymatic cascade utilizes inexpensive and readily available starting materials, benzaldehyde and pyruvate. The process begins with a chemical aldol (B89426) condensation of benzaldehyde and pyruvate to form an intermediate, 4-phenyl-2-keto-3-butenoate (PKB). This intermediate is then directly converted to L-homophenylalanine in the same reaction vessel through a stereoselective reductive amination step. This second step is catalyzed by an engineered L-homophenylalanine dehydrogenase, which was developed from a phenylpyruvate decarboxylase found in Staphylococcus sp. This one-pot, two-step cascade is characterized by its high conversion efficiency and excellent enantioselectivity, offering a promising route for large-scale, economical production.

StepDescriptionStarting MaterialsProduct
1. ChemicalAldol CondensationBenzaldehyde, Pyruvate4-phenyl-2-keto-3-butenoate (PKB)
2. EnzymaticReductive Amination4-phenyl-2-keto-3-butenoate (PKB)L-Homophenylalanine
Engineering of Rate-Limiting Enzymes (e.g., TipheDH)

In the enzymatic synthesis of L-Homophenylalanine, identifying and engineering rate-limiting enzymes is a key strategy for enhancing production efficiency. One notable example involves an enzymatic-spontaneous chemical cascade route starting from benzaldehyde and pyruvate. nih.gov In this pathway, TipheDH was identified as the bottleneck enzyme. nih.gov

Table 1: Improvement of TipheDH through Engineering

ParameterImprovementReference
Specific Activity82% increase nih.gov
Expression Level254% increase nih.gov
Engineered Strain (W14) Performance
L-HPA Production100.9 g/L nih.gov
Conversion Rate94% nih.gov
Enantiomeric Excess (ee)>99% nih.gov

This table showcases the significant enhancements achieved by engineering the rate-limiting enzyme TipheDH.

Stereoselective Synthesis Methodologies

The biological activity of L-Homophenylalanine is intrinsically linked to its specific stereochemistry. Therefore, developing synthetic methods that yield the desired L-enantiomer with high purity is paramount.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This method often involves the alkylation of a glycine (B1666218) Schiff base in the presence of a chiral phase-transfer catalyst. Cinchona alkaloids and their derivatives are commonly employed as catalysts in these reactions. acs.orgdntb.gov.ua

For instance, the synthesis of 4-fluoro-β-(4-fluorophenyl)-L-phenylalanine has been achieved using an asymmetric phase-transfer catalyzed alkylation. capes.gov.br While highly effective on a lab scale, challenges such as catalyst decomposition can arise during scale-up, potentially leading to a loss of enantioselectivity. acs.org Careful control of reaction conditions, including the order of reagent addition, is crucial to maintain high enantiomeric excess in large-scale production. acs.org

Chemo-Enzymatic Hydroamination-Hydrodesulfurisation

A novel two-step chemo-enzymatic process has been developed for the stereoselective synthesis of aliphatic α-amino acids, a strategy applicable to L-Homophenylalanine precursors. sciprofiles.comresearchgate.net This method utilizes engineered phenylalanine ammonia lyases (PALs) for the hydroamination of thienylacrylic acids. sciprofiles.comrsc.org The resulting thienylalanines then undergo hydrodesulfurization using Raney nickel under mild, aqueous conditions to yield the final aliphatic α-amino acid with excellent enantiopurity. sciprofiles.comresearchgate.net

This approach circumvents the traditional limitations of PALs, which are typically less effective against aliphatic substrates. researchgate.net By employing site-directed mutagenesis, the substrate scope of PALs from organisms like Planctomyces brasiliensis and Streptomyces rimosus has been expanded to include a variety of thienylacrylic acids. sciprofiles.comresearchgate.net This chemo-enzymatic route offers a promising avenue for producing enantiomerically pure L-Homophenylalanine and its analogs.

Green Chemistry and Sustainable Production Methodologies

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the synthesis of pharmaceuticals and their intermediates. smolecule.comsustainabilitymatters.net.au

Integrated Membrane Bioreactor Systems

Integrated membrane bioreactor (MBR) systems offer a sustainable and efficient platform for the biocatalytic production of L-Homophenylalanine. nih.govresearchgate.net These systems combine the enzymatic reaction and product separation into a single unit, allowing for continuous operation and enzyme recycling. utm.my

Table 2: Components of an Integrated Membrane Bioreactor System for L-HPA Synthesis

ComponentFunctionReference
BioreactorHouses the enzymatic reaction researchgate.netutm.my
Ultrafiltration MembraneRetains enzymes for reuse, allows product to pass through researchgate.netutm.my
L-phenylalanine dehydrogenaseCatalyzes the reductive amination of the keto acid precursor researchgate.net
Formate dehydrogenaseRegenerates the NADH cofactor researchgate.net
Substrate FeedContinuously supplies the starting materials utm.my
Product OutletCollects the purified L-Homophenylalanine utm.my

This table outlines the key components and their functions within an integrated membrane bioreactor setup for L-Homophenylalanine production.

Environmentally Friendly Approaches

The shift towards biocatalytic and chemoenzymatic methods inherently represents a move towards more environmentally friendly processes compared to traditional chemical synthesis. researchgate.net These methods typically operate under milder reaction conditions, use water as a solvent, and generate less hazardous waste. researchgate.netsmolecule.com

Biocatalysis in Non-Aqueous Media (e.g., Ionic Liquids, Organic Solvents)

Ionic Liquids

Ionic liquids (ILs) have emerged as promising "green" solvents for biocatalysis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.net Their tunable properties allow for the optimization of enzyme activity and stability. rsc.org In the context of L-homophenylalanine synthesis, ILs have been investigated primarily for enzymatic resolution processes.

Research has demonstrated the successful use of alcalase from Bacillus licheniformis for the resolution of homophenylalanine esters in ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) and N-ethyl pyridinium (B92312) tetrafluoroborate, which served as replacements for acetonitrile (B52724). srce.hr In a comparative study, the enzymatic resolution of N-acetyl-homophenylalanine ethyl ester using porcine pancreas lipase (B570770) (PPL) was shown to be more effective in the ionic liquid N-ethyl pyridinium trifluoroacetate (B77799) ([EtPy]+ [CF3OO]-) than in the organic solvent acetonitrile. researchgate.net Immobilized proteases have also been successfully used for peptide synthesis from natural amino acids in ionic liquids like BMIM.PF6 and BMIM.BF4, suggesting the viability of these media for similar biotransformations. researchgate.net The use of ILs can provide an effective alternative to conventional organic and aqueous media for biocatalysis. researchgate.net

EnzymeSubstrateIonic Liquid MediumKey Research FindingSource
AlcalaseHomophenylalanine esters1-ethyl-3-methylimidazolium tetrafluoroborate; N-ethyl pyridinium tetrafluoroborateDemonstrated successful resolution as an alternative to acetonitrile. srce.hr srce.hr
Porcine Pancreas Lipase (PPL)N-acetyl esters of amino acidsN-ethyl pyridinium trifluoroacetate ([EtPy]+ [CF3OO]-)Ionic liquid provided a better medium for enzymatic resolution compared to acetonitrile. researchgate.net researchgate.net
Immobilized ProteaseBoc-Leu-OH + Trp-OEtBMIM.PF6; BMIM.BF4; EtPy.BF4Product yields for peptide synthesis were comparable to those in molecular solvents, with a max yield of 49% for Boc-Leu-TrpOEt. researchgate.net researchgate.net

Organic Solvents

The performance of biocatalysts in the presence of organic solvents is a critical factor for process optimization, particularly in transaminase-catalyzed reactions. acs.org The main advantages of using organic solvents include enhancing the solubility of non-polar substrates, shifting thermodynamic equilibria to favor synthesis over hydrolysis, and preventing microbial contamination. srce.hr

In the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA) using a transaminase from Megasphaera elsdenii (MeTA), the effect of various organic co-solvents was investigated. acs.org The study found that the addition of certain organic solvents at low concentrations (20% v/v) did not inhibit the reaction, while others significantly reduced the enzyme's performance. acs.org For instance, dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) showed minimal inhibition, whereas acetonitrile and dichloromethane (B109758) severely hampered the catalyst's activity. acs.org Ultimately, as no positive effect on the reaction was observed with the tested co-solvents, their use was not pursued in the optimized process which favored in situ product crystallization in an aqueous system. acs.org

Another enzyme family, phenylalanine ammonia-lyases (PAL), has also been studied in organic solvents. nih.gov These enzymes catalyze the reverse reaction, the amination of cinnamic acids to form phenylalanine analogs. frontiersin.orgfrontiersin.org The activity of a PAL was demonstrated for the first time in a monophasic organic medium, n-octanol. nih.gov Catalytic activity was highly dependent on the water concentration in the solvent, with a freshly lyophilized PAL preparation in water-saturated n-octanol exhibiting activity that was 17% of that observed in a purely aqueous solution. nih.gov

EnzymeSubstrateOrganic Solvent (Concentration)Observed Effect on PerformanceSource
α-Transaminase (from Megasphaera elsdenii)2-Oxo-4-phenylbutanoic acidDimethyl sulfoxide (DMSO) (20% v/v)No significant inhibition. acs.org acs.org
α-Transaminase (from Megasphaera elsdenii)2-Oxo-4-phenylbutanoic acidMethanol (20% v/v)No significant inhibition. acs.org acs.org
α-Transaminase (from Megasphaera elsdenii)2-Oxo-4-phenylbutanoic acidAcetonitrile (20% v/v)Harshly reduced performance. acs.org acs.org
α-Transaminase (from Megasphaera elsdenii)2-Oxo-4-phenylbutanoic acidDichloromethane (20% v/v)Harshly reduced performance. acs.org acs.org
L-Phenylalanine ammonia-lyase (PAL)L-Phenylalaninen-Octanol (water-saturated, ~3.6% v/v)Catalytic activity was 17% of that in aqueous solution. nih.gov nih.gov

Role of L Homophenylalanine in Peptide Design and Peptidomimetics

Incorporation into Peptide Structures

Research has demonstrated that the insertion of L-Homophenylalanine can induce specific secondary structures. For instance, in a designed decapeptide, the presence of two facing (S) β3-homophenylalanine residues on antiparallel strands stabilized a β-hairpin conformation. pnas.org This highlights the ability of L-Homophenylalanine to act as a structural scaffold, directing the peptide to adopt a desired fold. The introduction of this non-natural amino acid can also impact the aggregation properties of peptides, with studies showing that the sequence and stereochemistry of peptides containing L-Homophenylalanine influence the formation of self-assembled fibers. mdpi.com

The synthesis of peptides containing L-Homophenylalanine can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. chemimpex.comsigmaaldrich.com In SPPS, derivatives such as Fmoc-L-Homophenylalanine and Boc-L-Homophenylalanine are commonly used. chemimpex.comchemimpex.comchemimpex.com These protected forms facilitate the stepwise addition of the amino acid to the growing peptide chain on a solid support. chemimpex.comchemimpex.com

Influence on Pharmacological Properties of Peptides

The introduction of L-Homophenylalanine into peptide sequences can significantly alter their pharmacological properties, including bioactivity, selectivity, and stability. By modifying the peptide's structure, L-Homophenylalanine can enhance its interaction with biological targets such as receptors and enzymes. chemimpex.comchemimpex.com

One of the key benefits of incorporating L-Homophenylalanine is the potential to improve the metabolic stability of peptides. The unnatural structure of L-Homophenylalanine can render the peptide more resistant to degradation by proteases, which are enzymes that break down proteins and peptides. mdpi.com This increased stability can lead to a longer in vivo half-life and improved therapeutic efficacy.

Furthermore, the hydrophobic nature of the L-Homophenylalanine side chain can enhance the lipophilicity of peptides, which may improve their ability to cross cell membranes. chemimpex.com The introduction of L-Homophenylalanine has been shown to influence the selectivity of antimicrobial peptides. For example, substituting an amino acid with L-phenylalanine in the antimicrobial peptide protonectin resulted in a derivative with enhanced selectivity for Gram-positive bacteria. nih.gov

The table below summarizes the impact of incorporating L-Homophenylalanine on the pharmacological properties of peptides based on various research findings.

Pharmacological PropertyEffect of L-Homophenylalanine IncorporationResearch Finding
Bioactivity Can enhance biological activity by influencing peptide-receptor interactions. chemimpex.comchemimpex.comThe introduction of phenyl groups can significantly influence biological activity. chemimpex.com
Selectivity Can improve the selectivity of peptides for their target receptors. chemimpex.comnih.govThe introduction of L-phenylalanine into an antimicrobial peptide enhanced its selectivity for Gram-positive bacteria. nih.gov
Proteolytic Stability Increases resistance to enzymatic degradation, leading to a longer half-life. mdpi.comReplacing L-amino acids with unnatural ones like β-amino acids enhances proteolytic stability. mdpi.com
Lipophilicity The hydrophobic side chain can increase the peptide's lipophilicity. chemimpex.comThe introduction of hydrophobic side chains enhances the pharmacological profiles of the resulting compounds. chemimpex.com

Application in Solid-Phase Peptide Synthesis (SPPS)

L-Homophenylalanine and its derivatives are widely utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. chemimpex.comchemimpex.com SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support. peptide.com The use of protected L-Homophenylalanine derivatives, such as Fmoc-L-Homophenylalanine and this compound, is crucial for successful incorporation into the growing peptide chain. chemimpex.comchemimpex.comchemimpex.com

Fmoc-L-Homophenylalanine is particularly well-suited for SPPS due to the mild basic conditions required for the removal of the Fmoc group, which are compatible with a wide range of acid-labile side-chain protecting groups. chemimpex.comnih.gov This orthogonality is a key principle in SPPS, ensuring that the protecting groups can be removed selectively without affecting other parts of the peptide. peptide.com The use of Fmoc-L-Homophenylalanine allows for the creation of complex peptide structures with high purity and yield. chemimpex.com

The table below outlines the key features of Fmoc- and Boc-protected L-Homophenylalanine used in SPPS.

DerivativeProtecting GroupKey Features in SPPS
Fmoc-L-Homophenylalanine Fluorenylmethoxycarbonyl (Fmoc)- Base-labile protecting group, removed under mild conditions. nih.gov- Allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. peptide.com- Enables the synthesis of complex peptides with high purity. chemimpex.com
This compound tert-Butyloxycarbonyl (Boc)- Acid-labile protecting group, removed by treatment with a moderately strong acid. peptide.com- Enhances stability and solubility for various synthetic applications. chemimpex.com- Allows for selective reactions, enhancing the efficiency of peptide assembly. chemimpex.com

Custom Peptide Libraries for Drug Discovery

The use of L-Homophenylalanine is instrumental in the creation of custom peptide libraries for drug discovery. chemimpex.comchemimpex.com These libraries consist of a large number of different peptide sequences that can be screened for their ability to bind to a specific biological target and elicit a desired therapeutic effect. peptide.com The incorporation of non-proteinogenic amino acids like L-Homophenylalanine significantly expands the chemical diversity of these libraries, increasing the chances of identifying novel lead compounds. chemimpex.com

By systematically substituting proteinogenic amino acids with L-Homophenylalanine at various positions within a peptide sequence, researchers can generate a library of analogues with diverse structural and functional properties. peptide.com This approach, often referred to as an "amino acid scan," helps to identify the key residues responsible for biological activity and to optimize the peptide's pharmacological profile. researchgate.net

The synthesis of peptide libraries containing L-Homophenylalanine is often performed using automated solid-phase peptide synthesizers, which can rapidly produce a large number of peptides in parallel. peptide.com The ability to incorporate modifications such as unusual amino acids is a key feature of custom peptide library synthesis. peptide.com

The following table highlights the applications of custom peptide libraries incorporating L-Homophenylalanine in the drug discovery process.

ApplicationDescription
High-Throughput Screening Large libraries of peptides containing L-Homophenylalanine can be rapidly screened to identify "hits" that bind to a target of interest. peptide.com
Structure-Activity Relationship (SAR) Studies By analyzing the activity of different peptides in the library, researchers can understand how the presence and position of L-Homophenylalanine affect biological function. peptide.com
Lead Optimization "Hit" peptides can be further modified by incorporating L-Homophenylalanine or other non-natural amino acids to improve their potency, selectivity, and pharmacokinetic properties. explorationpub.com

Bioconjugation Techniques

L-Homophenylalanine can be utilized in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. chemimpex.comchemimpex.com This technique is widely used to enhance the properties of peptides, such as their stability, targeting ability, and functionality. researchgate.net

While L-Homophenylalanine itself does not possess a unique reactive handle for direct bioconjugation, its derivatives can be chemically modified to introduce such functionalities. For example, derivatives of phenylalanine, a close structural analog, have been developed for specific bioconjugation reactions. baseclick.eu The incorporation of these modified amino acids into a peptide sequence allows for site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. baseclick.eu

One approach involves the incorporation of an L-phenylalanine derivative containing an azide (B81097) group. baseclick.eu The azide group can then undergo a highly specific "click chemistry" reaction with a molecule containing an alkyne group, forming a stable covalent bond. baseclick.eu This method allows for precise control over the location of the conjugation, ensuring that the biological activity of the peptide is not compromised.

Another strategy involves the use of palladium-catalyzed C-H functionalization to modify phenylalanine residues within a peptide. ntu.ac.uk This method allows for the direct modification of the aromatic ring of the phenylalanine side chain, providing a versatile tool for bioconjugation.

The table below summarizes different strategies for bioconjugation involving phenylalanine derivatives, which can be conceptually applied to L-Homophenylalanine.

Bioconjugation StrategyDescription
Click Chemistry Incorporation of an azide-modified phenylalanine derivative allows for specific reaction with an alkyne-containing molecule. baseclick.eu
Staudinger Ligation An azide-containing phenylalanine derivative can react with a phosphine-containing molecule to form a stable amide bond. baseclick.eu
Palladium-Catalyzed C-H Functionalization Direct modification of the aromatic ring of a phenylalanine residue within a peptide to introduce a functional group. ntu.ac.uk

Mechanisms of Action and Biological Activity of L Homophenylalanine and Its Derivatives

Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of L-Homophenylalanine are integral to the structure and function of a major class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. L-Homophenylalanine is a key precursor and constitutes a core structural component, or pharmacophore, for many of these medications.

Prevention of Angiotensin I to Angiotensin II Conversion

The primary mechanism of action of ACE inhibitors is the disruption of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. ACE is a zinc-dependent metalloenzyme that catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure. By inhibiting ACE, these drugs prevent the formation of Angiotensin II, resulting in vasodilation and a reduction in blood pressure.

The L-Homophenylalanine moiety within these inhibitor drugs plays a crucial role in their binding to the active site of ACE. The hydrophobic nature of the phenylethyl side chain of L-Homophenylalanine is thought to interact favorably with hydrophobic pockets within the enzyme's active site, contributing to the high binding affinity and inhibitory potency of these drugs.

Role in Antihypertensive Medications (e.g., Enalapril, Lisinopril, Benazepril, Ramipril, Delapril, Quinapril)

L-Homophenylalanine is a vital intermediate in the synthesis of numerous widely prescribed ACE inhibitors. These drugs, often identifiable by the "-pril" suffix, are structurally designed to mimic the substrate of ACE, thereby acting as competitive inhibitors.

Enalapril and Lisinopril: Both Enalapril and Lisinopril are potent ACE inhibitors that incorporate an L-Homophenylalanine derivative. Lisinopril is structurally an analog of Enalaprilat (the active form of Enalapril) and contains a substituted L-proline linked to a side chain derived from L-Homophenylalanine. The crystal structures of these inhibitors bound to ACE reveal that the L-Homophenylalanine-derived portion fits into a hydrophobic pocket of the enzyme, which is critical for their inhibitory activity.

Benazepril, Ramipril, Delapril, and Quinapril: These drugs also feature a core structure derived from L-Homophenylalanine, underscoring its importance as a pharmacophore in this class of medications.

Below is a table summarizing key ACE inhibitors that utilize L-Homophenylalanine as a precursor.

Drug NamePrecursor/Core ComponentTherapeutic Use
Enalapril L-Homophenylalanine derivativeHypertension, Heart Failure
Lisinopril L-Homophenylalanine derivativeHypertension, Heart Failure, Post-Myocardial Infarction
Benazepril L-Homophenylalanine moietyHypertension
Ramipril L-Homophenylalanine derivativeHypertension, Heart Failure, Post-Myocardial Infarction
Delapril L-Homophenylalanine derivativeHypertension
Quinapril L-Homophenylalanine derivativeHypertension, Heart Failure

Therapeutic Potential for Cardiovascular Diseases and Congestive Heart Failure

The inhibition of ACE by L-Homophenylalanine-derived drugs has profound therapeutic implications for a range of cardiovascular conditions. By lowering the levels of Angiotensin II, these medications not only reduce blood pressure but also decrease the workload on the heart. This makes them highly effective in the management of hypertension and congestive heart failure (CHF). Their use in patients who have experienced a myocardial infarction can also improve survival rates.

Proteasome Inhibition (e.g., Carfilzomib)

L-Homophenylalanine is a structural component of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma. Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins; its inhibition leads to an accumulation of these proteins, which can induce programmed cell death (apoptosis) in cancer cells.

The chemical structure of Carfilzomib includes a morpholin-4-acetyl group, an L-leucyl residue, an L-phenylalanyl residue, and importantly, an L-2-amino-4-phenylbutanoyl residue, which is derived from L-Homophenylalanine. This peptide portion of Carfilzomib is responsible for selectively and tightly binding to the substrate-binding pockets of the proteasome. The L-Homophenylalanine moiety, with its hydrophobic side chain, contributes to the specific interactions within the proteasome's active site, guiding the epoxyketone "warhead" to its target and ensuring potent and irreversible inhibition.

Interactions with Biological Systems and Enzyme Activity

The biological interactions of L-Homophenylalanine are primarily understood in the context of its biosynthesis and its role as a precursor. In microorganisms like the cyanobacterium Nostoc punctiforme, L-Homophenylalanine is synthesized from L-phenylalanine through a pathway analogous to leucine (B10760876) biosynthesis. This process involves a series of enzymatic reactions catalyzed by enzymes such as aminotransferases, specifically tyrosine aminotransferase (TyrB), and a set of enzymes designated HphA, HphB, and HphCD, which are responsible for the carbon chain elongation.

The enzymatic production of L-Homophenylalanine is a significant area of research, with enzymes like transaminases and phenylalanine dehydrogenases being employed for its synthesis from precursors such as 2-oxo-4-phenylbutanoic acid. These biocatalytic methods are being explored as more sustainable alternatives to chemical synthesis.

While the metabolism of the essential amino acid L-phenylalanine in humans is well-characterized, involving its conversion to tyrosine by phenylalanine hydroxylase or to phenylpyruvic acid, the specific metabolic pathways and broader enzymatic interactions of L-Homophenylalanine in humans are not as extensively documented.

Potential Anti-tumor Properties

There is some indication that L-Homophenylalanine and its derivatives may possess anti-tumor properties, although this area of research is less developed compared to its role in cardiovascular drugs. One source notes that L-Homophenylalanine acts as an anti-tumor reagent, though the specific mechanism is not detailed.

Research into the anti-cancer properties has more broadly focused on derivatives of the related amino acid, L-phenylalanine. For instance, novel L-phenylalanine dipeptides have been synthesized and shown to exhibit potent antitumor activity against prostate cancer cells by inducing apoptosis. Other studies have investigated the cytotoxic effects of L-phenylalanine ester surfactants on cancer cell lines. While these studies focus on L-phenylalanine, they suggest that modifications of the phenylalkylamino acid structure could be a viable strategy for developing novel anti-cancer agents. Further research is required to specifically elucidate the potential anti-tumor mechanisms and efficacy of L-Homophenylalanine and its direct derivatives.

Influence on Protein Synthesis and Metabolism

As a non-proteinogenic amino acid, L-Homophenylalanine is not naturally incorporated into proteins during ribosomal protein synthesis. The genetic code specifically encodes for the 20 common proteinogenic amino acids. However, the field of synthetic biology has developed methods to expand the genetic code, allowing for the site-specific incorporation of unnatural amino acids (UAAs) into proteins.

This is typically achieved through the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered synthetase specifically recognizes the UAA, in this case, L-Homophenylalanine, and attaches it to its cognate tRNA. This tRNA, in turn, recognizes a unique codon (often a stop codon like the amber codon, UAG) that has been introduced into the gene of interest. This process allows for the production of proteins containing L-Homophenylalanine at a specific position.

The incorporation of L-Homophenylalanine into a protein's structure can significantly alter its properties. The increased length and hydrophobicity of the 2-phenylethyl side chain compared to the benzyl (B1604629) side chain of L-phenylalanine can influence protein folding, stability, and function. Researchers can leverage this to probe protein structure and function, create novel biocatalysts, or develop therapeutic proteins with enhanced properties.

In terms of metabolism, the pathways for L-Homophenylalanine are not as well-defined as those for L-phenylalanine. While not a direct substrate for the primary metabolic pathways of proteinogenic amino acids, it can be metabolized by certain enzymes. The specific metabolic fate of L-Homophenylalanine in various organisms is an area of ongoing research.

Precursor Role in Neurotransmitter Synthesis (Analogous to L-Phenylalanine)

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). This biosynthetic pathway is initiated by the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is subsequently decarboxylated to dopamine. Dopamine can be further converted to norepinephrine and epinephrine.

Given its structural similarity to L-phenylalanine, it is hypothesized that L-Homophenylalanine could act as an analogous precursor in the synthesis of corresponding "homo-catecholamines." This would involve a similar enzymatic cascade:

Hydroxylation: L-Homophenylalanine could potentially be hydroxylated by phenylalanine hydroxylase or tyrosine hydroxylase to form a hydroxylated intermediate. Studies have shown that tyrosine hydroxylase can hydroxylate L-phenylalanine, suggesting a degree of substrate flexibility.

Further Conversion: This hydroxylated L-Homophenylalanine derivative could then be acted upon by the subsequent enzymes in the catecholamine pathway, L-aromatic amino acid decarboxylase and dopamine β-hydroxylase, to produce analogs of dopamine and norepinephrine.

Direct evidence for L-Homophenylalanine serving as a substrate for these enzymes in vivo is currently limited, and this remains an area for further investigation. The potential formation of these novel catecholamine analogs could have significant implications for neurological function and pharmacology, as they may interact with neurotransmitter receptors and transporters in unique ways.

Modulation of Orphan G Protein-Coupled Receptors (GPCRs) (Analogous to L-Phenylalanine)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in a vast array of physiological processes. A significant number of these receptors are classified as "orphan" because their endogenous ligands have not yet been identified. Recent research has shown that amino acids, including L-phenylalanine, can act as signaling molecules by activating certain GPCRs, including some orphan receptors.

For example, L-phenylalanine has been identified as a ligand for the orphan GPCR, GPR139. The activation of GPR139 by L-phenylalanine suggests a role for this receptor as a sensor of amino acid levels in the brain. Additionally, L-phenylalanine can modulate the activity of GPRC6A, a receptor that is also activated by basic L-amino acids.

Given that L-Homophenylalanine is a close structural analog of L-phenylalanine, it is plausible that it could also modulate the activity of these and other orphan GPCRs. The slightly larger and more flexible side chain of L-Homophenylalanine might lead to different binding affinities and signaling outcomes compared to L-phenylalanine. The potential interaction of L-Homophenylalanine with orphan GPCRs could uncover novel signaling pathways and therapeutic targets. However, specific studies investigating the effects of L-Homophenylalanine on orphan GPCRs are needed to confirm this hypothesis.

Effects on Enzyme Activity related to Blood Pressure Regulation

One of the most well-documented biological activities of L-Homophenylalanine is its role as a key component in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a central enzyme in the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.

L-Homophenylalanine serves as a crucial chiral building block for a number of potent ACE inhibitors. The 2-phenylethyl side chain of L-Homophenylalanine is thought to fit well into the hydrophobic pocket of the ACE active site, contributing to the high binding affinity and inhibitory activity of these drugs.

Below is an interactive data table showcasing some of the ACE inhibitors that are synthesized using L-Homophenylalanine as a precursor.

ACE InhibitorChemical Structure (Simplified Representation)Key Structural Feature from L-Homophenylalanine
EnalaprilEnalaprilat (active form) contains an L-alanyl-L-proline moiety.The synthesis of the ethyl ester prodrug, enalapril, involves L-Homophenylalanine derivatives.
LisinoprilA lysine (B10760008) analog of enalaprilat.The synthesis utilizes a derivative of L-Homophenylalanine.
BenazeprilA prodrug that is hydrolyzed to the active benazeprilat.The structure contains a moiety derived from L-Homophenylalanine.
RamiprilA prodrug converted to the active ramiprilat.The synthesis involves a key intermediate derived from L-Homophenylalanine.
QuinaprilA prodrug that is hydrolyzed to the active quinaprilat.The synthesis utilizes L-Homophenylalanine as a chiral starting material.

The development of these L-Homophenylalanine-based ACE inhibitors has been a significant advancement in the treatment of hypertension and congestive heart failure, highlighting the pharmacological importance of this non-proteinogenic amino acid.

Analytical and Characterization Techniques for L Homophenylalanine

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying characteristic functional groups and electronic transitions within L-Homophenylalanine.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and separation of L-Homophenylalanine. A specific method developed for L-Homophenylalanine (L-Hpa) utilizes a Dionex UltiMate3000 system equipped with a Crownpak (CR+) column. The analysis is conducted at 298 K with a flow rate of 0.8 mL/min and an injection volume of 1 μL. Detection is performed via light absorbance at 200 nm, using an eluent composed of aqueous perchloric acid at pH 2. rsc.org HPLC methods for related amino acids like L-phenylalanine often employ different mobile phases and detection wavelengths (e.g., 210 nm or 254 nm) depending on the specific column and desired sensitivity. researchgate.netresearchgate.net

NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. While direct NMR data for L-Homophenylalanine is less extensively published than for L-phenylalanine, the principles and characteristic signals can be inferred from studies on L-phenylalanine.

For L-phenylalanine, ¹H NMR spectra in D₂O typically show signals for the phenyl ring protons in the aromatic region (around 7.3-7.5 ppm), the α-proton (CH) adjacent to the amino and carboxyl groups (around 3.9-4.0 ppm), and the β-methylene protons (CH₂) adjacent to the phenyl ring (around 3.1-3.3 ppm). nih.govchemicalbook.comspectrabase.com ¹³C NMR spectra for L-phenylalanine reveal signals for the carboxyl carbon (around 174 ppm), the α-carbon (around 57 ppm), the β-methylene carbon (around 37 ppm), and the phenyl ring carbons (around 128-136 ppm). nih.gov

For L-Homophenylalanine, the presence of an additional methylene (B1212753) group in the side chain (-CH₂-CH₂-C₆H₅) would lead to additional signals in both ¹H and ¹³C NMR spectra. Specifically, one would expect to observe signals for:

An additional methylene group (CH₂) situated between the phenyl ring and the existing β-methylene group. This would likely appear in the aliphatic region, potentially around 2.5-3.0 ppm in ¹H NMR and a corresponding carbon signal in ¹³C NMR.

The methylene group adjacent to the phenyl ring would also have its chemical shift influenced by the presence of the additional methylene group.

Table 5.1.2: Representative NMR Chemical Shifts for L-Phenylalanine (in D₂O)

Proton/CarbonAssignment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Phenyl RingAromatic Protons7.33 - 7.46128.42, 129.91, 130.19, 136.30
CH₂ (β)Methylene protons3.11 - 3.3337.21
CH (α)Methine proton3.98 - 4.0156.94
COOHCarboxyl carbon-174.24

Note: ¹H NMR shifts are approximate and may vary based on concentration and solvent. ¹³C NMR shifts are from a 400 MHz spectrum. nih.govchemicalbook.comspectrabase.com

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is vital for determining the molecular weight and fragmentation patterns of L-Homophenylalanine. ESI-MS typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) depending on the ionization mode.

L-Homophenylalanine has a molecular formula of C₁₀H₁₃NO₂ and a monoisotopic mass of 179.0946 g/mol . Therefore, in positive ion mode ESI-MS, the primary ion observed would be the protonated molecule at approximately m/z 180.097. massbank.eumassbank.eu Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. Common fragmentation pathways for amino acids include the loss of CO₂, NH₃, or cleavage of the side chain, yielding characteristic fragment ions that can be used for identification and structural confirmation. researchgate.netsciex.com For instance, L-phenylalanine exhibits fragment ions related to the loss of water, CO₂, and the cleavage of the benzyl (B1604629) group.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to detect chromophores within a molecule, primarily the aromatic phenyl ring in L-Homophenylalanine. The phenyl group is responsible for absorption in the ultraviolet region. For L-phenylalanine, absorption maxima are typically observed around 258 nm, with other peaks or shoulders potentially present depending on the solvent and concentration. sielc.commt.comthermofisher.com L-Homophenylalanine, possessing a similar phenyl ring chromophore, is expected to exhibit comparable UV-Vis absorption characteristics, with a primary absorption band in the UV range, likely in a similar region to L-phenylalanine. iosrjournals.orgresearchgate.net

Table 5.1.4: UV-Visible Absorption Maxima for L-Phenylalanine

CompoundAbsorption Maxima (nm)Notes
L-Phenylalanine198, 258Absorbs due to the phenyl ring. sielc.com
L-Phenylalanine252, 258, 263With shoulders at 247 and 268 nm. thermofisher.com
L-Phenylalanine260Absorbs well at this wavelength. mt.com

Note: L-Homophenylalanine is expected to show similar absorption profiles due to the presence of the phenyl ring.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of functional groups present in L-Homophenylalanine. The spectrum is characterized by absorption bands corresponding to stretching and bending vibrations of covalent bonds.

For L-phenylalanine, characteristic FTIR bands include:

A broad band around 3443 cm⁻¹ attributed to the stretching vibration of the hydroxyl group (OH). researchgate.net

Bands in the region of 3034-3068 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the protonated amino group (NH₃⁺). researchgate.net

Aliphatic C-H stretching vibrations are typically observed in the range of 2940-2964 cm⁻¹. researchgate.net

The carboxylate group (COO⁻) exhibits characteristic asymmetric stretching vibrations around 1587-1626 cm⁻¹ and symmetric stretching vibrations around 1525-1560 cm⁻¹, depending on the ionic form and hydrogen bonding. researchgate.netresearchgate.netyildiz.edu.tr

Bands associated with the NH₃⁺ group deformation are observed around 1525 cm⁻¹ (symmetric) and 1608 cm⁻¹ (asymmetric). researchgate.net

Aromatic C=C stretching vibrations of the phenyl ring appear as a shoulder around 1625 cm⁻¹. researchgate.net

L-Homophenylalanine will exhibit similar bands due to the presence of the amino, carboxyl, and phenyl groups. The additional methylene group will contribute additional aliphatic C-H stretching and bending modes, which may be observed in the fingerprint region.

Table 5.1.5: Representative FTIR Bands for L-Phenylalanine

Wavenumber (cm⁻¹)AssignmentReference(s)
3443OH stretching (hydroxyl group) researchgate.net
3068NH₃⁺ asymmetric stretching researchgate.net
3034NH₃⁺ symmetric stretching researchgate.net
2940-2964Aliphatic C-H stretching researchgate.net
1730C=O stretching (cationic form) researchgate.net
1626COO⁻ asymmetric stretching yildiz.edu.tr
1608NH₃⁺ asymmetric deformation; Aromatic ring C=C stretching (shoulder) researchgate.net
1587COO⁻ asymmetric stretching researchgate.net
1560COO⁻ stretching (anionic form) researchgate.net
1525NH₃⁺ symmetric deformation researchgate.net
1001Aromatic ring C-H in-plane bending researchgate.net

Note: L-Homophenylalanine is expected to show similar vibrational modes, with additional aliphatic C-H bands.

Raman Spectroscopy

Raman spectroscopy complements FTIR by probing vibrational modes through inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For L-phenylalanine, Raman spectra reveal characteristic peaks associated with the phenyl ring and the amino acid functional groups. Key assignments include:

Aromatic ring vibrations, such as ring breathing modes around 1001 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹. researchgate.netsemanticscholar.org

Aliphatic C-H stretching vibrations are observed in the high-frequency region (e.g., 2933, 2960 cm⁻¹). researchgate.net

Deformation modes of the CH₂ group appear around 1442 cm⁻¹. researchgate.net

Bending modes for O-H and NH₃⁺ groups are also identifiable. researchgate.net

Low-frequency Raman modes (below 200 cm⁻¹) are often attributed to lattice vibrations, intermolecular motions, and torsions within the crystal lattice. semanticscholar.orgnih.govacs.org

L-Homophenylalanine, with its similar structural features, would be expected to exhibit comparable Raman spectral features, particularly those related to the phenyl ring and the amino and carboxyl groups. The additional methylene group would introduce new aliphatic vibrational modes.

Table 5.1.6: Representative Raman Bands for L-Phenylalanine

Wavenumber (cm⁻¹)AssignmentReference(s)
2933, 2960CH₂ symmetric/asymmetric stretching researchgate.net
1603C-H stretching (aromatic); CC stretching researchgate.net, semanticscholar.org
1584[NH₃⁺] symmetric deformation researchgate.net
1442CH₂ deformation researchgate.net
1352O-H in-plane bending researchgate.net
1310CH₂ wagging researchgate.net
1001Aromatic ring breathing researchgate.net, semanticscholar.org
912, 949Aromatic ring out-of-plane bending semanticscholar.org
1025, 1076Aromatic ring in-plane bending semanticscholar.org
9.4 - 178.8Low-frequency modes (lattice, intermolecular) nih.govacs.org

Note: L-Homophenylalanine is expected to show similar vibrational modes, with additional aliphatic C-H bands.

Chromatographic Methods (e.g., Chiral HPLC for Enantiomeric Purity)

Chromatographic techniques are indispensable for assessing the purity and enantiomeric composition of amino acids. High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC, is vital for determining enantiomeric purity. While many studies focus on L-phenylalanine, research has also demonstrated the application of these methods for L-homophenylalanine. For instance, enzymatic production of optically pure L-homophenylalanine has been reported with yields exceeding 95% and enantiomeric excess (e.e.) greater than 99.5%, confirmed by chiral HPLC researchgate.net. This indicates the capability of chiral HPLC to effectively separate and quantify the enantiomers of homophenylalanine. In broader applications of amino acid analysis, L-phenylalanine has been used as a chiral mobile phase additive in HPLC to achieve enantiomeric separation, demonstrating the versatility of chromatographic approaches in chiral analysis nih.gov.

X-Ray Diffraction Techniques (e.g., PXRD, Powder-XRD)

X-ray diffraction (XRD) techniques, specifically Powder X-ray Diffraction (PXRD), are fundamental for characterizing the crystalline structure and phase purity of solid compounds. For L-homophenylalanine and its derivatives, PXRD has been utilized to confirm the solid-state characteristics and to assess the consistency of crystalline forms obtained from various solvent systems sci-hub.sersc.orgrsc.org. Studies on L-homophenylalanine ethyl ester hydrochloride employed PXRD with Cu Kα radiation (λ = 1.5406 Å) at a scanning rate of 10°/min, with measurements typically conducted in the 2θ range of 5° to 60° sci-hub.se. Temperature-resolved PXRD has also been instrumental in investigating the thermal solid-state behavior of L-homophenylalanine, with samples being heated stepwise and patterns recorded at specific temperatures rsc.org.

Table 1: Powder X-Ray Diffraction (PXRD) Parameters

Technique/ParameterValue/DescriptionReference
Radiation SourceCu Kα sci-hub.se
Wavelength1.5406 Å sci-hub.se
Scanning Rate10°/min sci-hub.se
2θ Range5° to 60° (general) / 4° to 30° (specific study) sci-hub.sersc.org
Step Size (for 4-30°)0.017° rsc.org
Counting Time (for 4-30°)45 s per step rsc.org
Temperature-Resolved ScanStepwise heating from 303 K to 523 K, 5 K/min rsc.org
Isothermal Hold (Temp-Res)3 min at specific temperatures rsc.org

Thermal Analysis (e.g., TG, DSC, TG-DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and phase transitions of L-homophenylalanine. Investigations into the solid-state behavior of L-homophenylalanine have revealed that it does not undergo a simple melting process. Instead, it exhibits significant decomposition via pyrolysis at elevated temperatures, typically observed above approximately 520 K rsc.orgrsc.org. TG and DSC are employed in conjunction with other methods like PXRD and hot-stage microscopy to comprehensively study these thermal characteristics rsc.orgrsc.org.

Table 2: Thermal Analysis of L-Homophenylalanine

TechniqueObserved Thermal EventTemperature Range / ValueReference
TG/DSCDecomposition (instead of melting)Above ~520 K rsc.orgrsc.org
TGMass loss indicating decompositionAbove ~520 K rsc.orgrsc.org
DSCNo simple melting process observedUp to decomposition rsc.orgrsc.org

Microscopy Techniques (e.g., Hot-Stage Microscopy, SEM)

Microscopy techniques offer visual insights into the physical state and morphology of compounds. Hot-stage microscopy has been utilized to investigate the basic thermal solid-state characteristics of L-homophenylalanine, complementing TG and DSC analyses by providing direct visual observation of changes upon heating rsc.orgrsc.org. While Scanning Electron Microscopy (SEM) is a common technique for examining surface morphology, its direct application to L-homophenylalanine for characterization purposes is less frequently reported in the provided search results. SEM has been extensively used for L-phenylalanine in studies involving crystal morphology, self-assembly, and interactions with other materials rsc.orgrsc.orgchinesechemsoc.orgnih.gov, showcasing its utility in amino acid-related research.

Density Functional Theory (DFT) Calculations for pKa Values and Molecular Properties

Density Functional Theory (DFT) is a computational method employed to predict molecular properties, including acidity constants (pKa). For L-homophenylalanine, DFT calculations have been used to determine pKa values, which are essential for accurately modeling its solubility behavior as a function of pH rsc.orgresearchgate.net. These calculations, often employing implicit solvent models, provide theoretical insights into the ionization states of the molecule and their influence on its physicochemical properties. While specific pKa values for L-homophenylalanine were accessed via DFT in these studies, the methodology is also widely applied to other amino acids and their derivatives for similar predictive purposes dergipark.org.trmpg.dersc.org.

Immunometric Assays for Quantitative Analysis

Immunometric assays, such as enzyme-linked immunosorbent assays (ELISAs) or sandwich immunoassays, are highly sensitive methods for the quantitative determination of various analytes, including small molecules like amino acids. For L-phenylalanine, novel semi-sandwich immunometric assays have been developed, achieving detection limits in the nanomolar range and demonstrating high precision and accuracy for quantitative analysis in biological samples impactfactor.orgresearchgate.netnih.gov. These assays typically involve antibody-antigen binding and signal amplification for detection. However, specific applications of immunometric assays for the quantitative analysis of L-homophenylalanine were not found in the provided search results, with the literature predominantly focusing on L-phenylalanine.

Compound List:

L-Homophenylalanine (L-Hpa)

L-Phenylalanine (L-Phe)

L-Homophenylalanine ethyl ester hydrochloride

Structural Analogues and Derivatives of L Homophenylalanine

Protected L-Homophenylalanine Derivatives

In solid-phase peptide synthesis (SPPS), the amino group of amino acids must be reversibly protected to allow for the stepwise assembly of the peptide chain. The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc-L-homophenylalanine is a key building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). This orthogonality allows for the use of acid-labile protecting groups on the side chains of other amino acids in the peptide sequence. The incorporation of Fmoc-L-homophenylalanine into peptides can influence their conformational properties and biological activity. It is utilized in the synthesis of complex peptides and has applications in drug development, including the creation of peptide-based therapeutics.

Boc-L-homophenylalanine is another important derivative used in peptide synthesis, particularly in the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). This method is often used for the synthesis of smaller peptides and in cases where Fmoc chemistry may be problematic. Boc-protected L-homophenylalanine is a versatile reagent for introducing the homophenylalanine residue into various molecular scaffolds.

Fmoc-L-β-homophenylalanine is a derivative of a β-amino acid, where the amino group is attached to the third carbon atom. The incorporation of β-amino acids into peptides can lead to the formation of more stable secondary structures and increased resistance to enzymatic degradation. Fmoc-L-β-homophenylalanine is a valuable tool for the synthesis of peptidomimetics with novel pharmacological properties. It is used in drug discovery to develop peptide-based therapeutics with enhanced stability and biological activity.

Comparison with L-Phenylalanine Analogues and Derivatives

L-homophenylalanine is a close structural analogue of the proteinogenic amino acid L-phenylalanine, differing only by an additional methylene (B1212753) group in its side chain. This seemingly minor structural difference can have a significant impact on the biological activity of peptides and other compounds containing these residues.

A notable example is the study of phosphonic acid analogues of homophenylalanine and phenylalanine as inhibitors of alanyl aminopeptidases (APNs). Research has demonstrated that phosphonic acid analogues of L-homophenylalanine exhibit higher inhibitory potential against both human (hAPN) and porcine (pAPN) aminopeptidases compared to their L-phenylalanine counterparts. The inhibition constants (Ki) for these compounds were found to be in the submicromolar range for hAPN and the micromolar range for pAPN. Specifically, 1-amino-3-(3-fluorophenyl) propylphosphonic acid, a derivative of homophenylalanine, was identified as one of the most potent low-molecular inhibitors for both enzymes.

Inhibition Constants (Ki, µM) of Phosphonic Acid Analogues of L-Homophenylalanine and L-Phenylalanine against Aminopeptidases.
CompoundStructurehAPN (Ki, µM)pAPN (Ki, µM)
Homophenylalanine Analogue (15c)1-amino-3-(3-fluorophenyl) propylphosphonic acidSubmicromolarMicromolar
Phenylalanine AnalogueCorresponding 1-amino-2-(phenyl) ethylphosphonic acid derivativeHigher Ki than 15cHigher Ki than 15c

The increased flexibility and altered spatial arrangement of the phenyl ring in L-homophenylalanine analogues likely contribute to their enhanced binding affinity to the active site of these enzymes. Molecular modeling studies have supported these findings, indicating a more favorable interaction of the homophenylalanine derivatives within the enzyme's binding pocket.

Role of Analogue Design in Modulating Biological Activity

The design of L-homophenylalanine analogues is a key strategy for modulating the biological activity of peptides and small molecules. By systematically modifying the structure of L-homophenylalanine, researchers can fine-tune its properties to achieve desired therapeutic effects.

One successful approach has been the development of phosphonic and phosphinic acid derivatives of L-homophenylalanine as potent enzyme inhibitors. These analogues act as transition-state mimics, binding tightly to the active site of metalloenzymes like aminopeptidases. The introduction of substituents, such as fluorine or bromine atoms, on the phenyl ring can further enhance their inhibitory activity and selectivity.

Applications in Biological Systems and Research Models

Cell Line Studies

L-Homophenylalanine and related compounds have been utilized in cell line studies to investigate cellular uptake mechanisms and potential cytotoxic effects. Research has focused on the uptake of 4-Borono-L-Phenylalanine (BPA), a compound used in Boron Neutron Capture Therapy (BNCT), and how pre-treatment with amino acids like L-phenylalanine and L-tyrosine influences this uptake.

Studies using human non-small cell lung carcinoma (A549) and Chinese hamster lung fibroblast (V79-4) cell lines have demonstrated that pre-treatment with L-tyrosine significantly increased BPA uptake in V79-4 cells by approximately 2.04-fold (p = 0.000066) and in A549 cells by approximately 1.24-fold (p = 0.028) sciprofiles.comnih.gov. Pre-treatment with L-phenylalanine also enhanced BPA uptake in V79-4 cells by approximately 1.46-fold (p = 0.000016) sciprofiles.comnih.gov. These findings highlight the potential for amino acid preloading strategies to modulate the cellular accumulation of therapeutic agents. Furthermore, BPA uptake was generally higher in A549 cells compared to V79-4 cells, irrespective of preloading sciprofiles.comnih.gov. Single-cell inductively coupled plasma mass spectrometry (SC-ICP-MS) has been employed to reveal heterogeneity in boron content within A549 cell populations, indicating diverse cellular responses to BPA exposure sciprofiles.com. Additionally, molecularly imprinted polymers (MIPs) designed for BPA specificity have undergone cytotoxicity assessments on A549 and V79-4 cell lines nih.gov.

Data Table 1: BPA Uptake in Cell Lines with Amino Acid Pre-treatment

Cell LinePre-treatmentBPA Uptake Fold-Change (Mean ± SD)p-valueReference
V79-4L-Tyrosine2.04 ± 0.740.000066 sciprofiles.comnih.gov
V79-4L-Phenylalanine1.46 ± 0.060.000016 sciprofiles.comnih.gov
V79-4ControlN/A (baseline)N/A sciprofiles.comnih.gov
A549L-Tyrosine1.24 ± 0.470.028 sciprofiles.comnih.gov
A549L-PhenylalanineNot specifiedN/A sciprofiles.comnih.gov
A549ControlN/A (baseline)N/A sciprofiles.comnih.gov

Investigation of Neurotransmitter Pathways and Neurological Disorders

Phenylalanine and its metabolic pathways are intrinsically linked to neurological function and disorders. Phenylketonuria (PKU), an inherited metabolic disorder resulting from impaired phenylalanine metabolism, leads to hyperphenylalaninemia (HPA) researchgate.netnih.gov. HPA can cause significant brain damage, including mental retardation, microcephaly, and other neurological abnormalities nih.gov. Elevated levels of phenylalanine in the brain can impair the synthesis of crucial proteins and bioamines and directly affect ionotropic glutamate (B1630785) receptors nih.gov.

Phenylalanine serves as a precursor for tyrosine, which in turn is essential for the synthesis of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) wikipedia.orgkraftchemical.com. Phenylalanine's conversion to norepinephrine is vital for signal transmission between brain cells, potentially enhancing cognitive performance and focus kraftchemical.com. Conversely, excessive phenylalanine can disrupt serotonin (B10506) production and nitric oxide availability wikipedia.org. Research also suggests that altered phenylalanine metabolism, particularly the shift towards producing trans-cinnamate via L-phenylalanine ammonia (B1221849) lyase (PAL), may contribute to neurodegeneration in conditions like Parkinson's disease frontiersin.org. Furthermore, phenylalanine metabolites, such as phenylacetylglutamine (B1677654) (PAG), are implicated in cardiovascular disease, which can have secondary effects on brain health naturalmedicinejournal.com.

Protein Engineering Studies

While direct studies specifically detailing the incorporation of L-Homophenylalanine into proteins for engineering purposes are limited in the provided literature, the broader field of unnatural amino acid (UAA) incorporation in protein engineering is well-established. UAAs are employed to enhance protein stability, activity, and to create novel biocatalysts rsc.org. Phenylalanine derivatives, such as p-iodo-L-phenylalanine and p-azido-L-phenylalanine, have been successfully incorporated into proteins in various host organisms, including E. coli and Streptomyces venezuelae, to modify protein functions rsc.orgnih.govjmb.or.kr. L-Homophenylalanine itself is recognized as a non-proteinogenic amino acid found in natural peptides produced by cyanobacteria acs.org, indicating its potential as a building block for novel peptide structures. The principles of UAA incorporation, utilizing orthogonal tRNA/aminoacyl-tRNA synthetase pairs, could theoretically be applied to L-Homophenylalanine for protein modification and engineering rsc.org.

Metabolic Engineering for Microbial Production

Significant progress has been made in the metabolic engineering of microorganisms, particularly Escherichia coli, for the efficient production of L-Homophenylalanine. Research has identified and characterized genes from the cyanobacterium Nostoc punctiforme PCC73102 (hphA, hphB, and hphCD) that are responsible for L-Hph biosynthesis nih.govnih.gov. This pathway is analogous to the leucine (B10760876) biosynthesis pathway and involves enzymes that catalyze the elongation of the phenylalanine side chain.

Engineered E. coli strains expressing these hph genes have successfully produced L-Hph from L-phenylalanine through fermentation nih.govnih.gov. Optimization of gene expression has led to yields of approximately 630 mg/liter nih.gov. Another approach involves engineering E. coli aspartate aminotransferase to achieve asymmetrical synthesis of L-Homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA) using L-lysine as an amino donor, resulting in high yields (97%) and exceptional enantiomeric excess (>99.9%) nih.gov.

Data Table 2: Microbial Production of L-Homophenylalanine in E. coli

Host StrainEngineered Genes/SystemSubstrateYield/EfficiencyNotesReference
E. colihphA, hphB, hphCD expressionL-Phenylalanine~630 mg/liter (optimized)Fermentative production nih.govnih.gov
E. coliEngineered Aspartate Aminotransferase (R292E/L18H mutant)2-oxo-4-phenylbutanoic acid (OPBA)97% yield, >99.9% eeUsing L-lysine as amino donor nih.gov

Research into Metabolic Disorders and Cardiovascular Health

L-Homophenylalanine's close relation to phenylalanine places it within the context of metabolic disorders and cardiovascular health research. Phenylketonuria (PKU), a disorder of phenylalanine metabolism, highlights the systemic effects of elevated phenylalanine levels researchgate.netnih.gov. Beyond neurological impacts, research indicates that phenylalanine and its metabolites play a role in cardiovascular health. Elevated plasma phenylalanine levels are associated with increased cardiovascular risk nih.govfrontiersin.orgnih.gov. Specifically, metabolites like phenylacetylglutamine (PAG), produced by gut microbes from phenylalanine, have been linked to a higher risk of coronary heart disease (CHD), with dietary patterns influencing this association naturalmedicinejournal.com.

Furthermore, increased serum phenylalanine levels have been observed in patients with heart failure and are associated with an elevated risk of atrial fibrillation in this population nih.govfrontiersin.orgahajournals.org. Studies have also shown that phenylalanine levels increase with age and correlate inversely with leukocyte telomere length, a marker of aging ahajournals.org. These findings underscore the complex interplay between amino acid metabolism, aging, and cardiovascular function.

Study of Enzyme-Substrate Specificity

The enzymes involved in the biosynthesis and metabolism of L-Homophenylalanine and related compounds are crucial for understanding their biological roles and for engineering metabolic pathways. Enzymes like HphA, involved in the homologation pathway of L-phenylalanine, exhibit high selectivity for natural substrates and their close analogs researchgate.netnih.gov. HphA shows similarity to enzymes in leucine biosynthesis, such as 2-isopropylmalate synthase, and catalyzes the condensation of phenylpyruvate with acetyl-CoA researchgate.netnih.gov.

Studies have revealed that the L-Hph-producing system can accept fluorinated phenylalanine analogs and L-tyrosine as substrates, whereas analogs with bulkier substitutions on the aromatic ring are not processed nih.govresearchgate.net. D-amino acids are generally not converted into homoamino acids by these systems researchgate.net. Phenylalanine dehydrogenases from different bacterial sources also display varying substrate specificities; for example, the enzyme from Rhodococcus maris K-18 is inhibited by D-phenylalanine and D-tyrosine and shows different substrate preferences compared to other known phenylalanine dehydrogenases asm.org. The Bambusa oldhamii BoPAL4 enzyme demonstrates broad substrate specificity, effectively utilizing L-phenylalanine, L-tyrosine, and L-DOPA with distinct kinetic parameters mdpi.com.

Data Table 3: Enzyme-Substrate Specificity Examples

EnzymeSubstrateObservationReference
HphAL-PhenylalanineAccepted, high selectivity researchgate.netnih.gov
HphAL-TyrosineAccepted, high selectivity researchgate.netnih.gov
HphAFluorinated Phe analogs (m-Fluoro-Phe, o-fluoro-Phe)Accepted nih.govresearchgate.net
HphAAnalogs with larger aromatic ring substitutionsNot accepted researchgate.net
HphAD-amino acidsNot converted researchgate.net
Rhodococcus maris K-18 Phenylalanine DehydrogenaseL-PhenylalanineGood substrate for reductive amination asm.org
Rhodococcus maris K-18 Phenylalanine Dehydrogenasep-HydroxyphenylpyruvateGood substrate for reductive amination asm.org
Rhodococcus maris K-18 Phenylalanine DehydrogenaseL-TyrosinePoor substrate for oxidative deamination asm.org
Rhodococcus maris K-18 Phenylalanine DehydrogenaseD-PhenylalanineInhibitory asm.org
Rhodococcus maris K-18 Phenylalanine DehydrogenaseD-TyrosineInhibitory asm.org
Bambusa oldhamii BoPAL4L-PhenylalanineSubstrate (Km: 2084 μM, kcat: 1.44 s⁻¹) mdpi.com
Bambusa oldhamii BoPAL4L-TyrosineSubstrate (Km: 98 μM, kcat: 0.18 s⁻¹) mdpi.com
Bambusa oldhamii BoPAL4L-DOPASubstrate (Km: 956 μM, kcat: 0.06 s⁻¹) mdpi.com

Development of Targeted Drug Delivery Systems

L-Homophenylalanine and its derivatives are being explored in the development of targeted drug delivery systems (OTDDS). Copolymers incorporating phenylalanine methyl ester, such as poly[(N-acryloylglycine)-co-(N-acryloyl-L-phenylalanine methyl ester)], have been designed to achieve organ-specific targeting rsc.orgnih.gov. Certain formulations of these polymeric nanoparticles have demonstrated high targeting efficiency towards breast tissue, showing promise for the treatment of triple-negative breast cancer (TNBC) rsc.orgnih.gov.

The L-type amino acid transporter 1 (LAT1), which facilitates the transport of essential amino acids including phenylalanine, is a key target for enhancing drug delivery across biological barriers like the blood-brain barrier and into cancer cells researchgate.netd-nb.infomdpi.com. Drugs and prodrugs designed to be LAT1 substrates, such as L-Dopa and melphalan, leverage this transporter for improved therapeutic efficacy researchgate.netd-nb.info. The research into amino acid preloading for enhanced BPA uptake in cell lines also contributes to strategies for improving the delivery of therapeutic compounds sciprofiles.comnih.govresearchgate.netncbj.gov.pl.

Future Research Directions and Unexplored Avenues

Expanding Biocatalytic Substrate Scope and Efficiency

The enzymatic synthesis of L-Hph offers a more sustainable and environmentally friendly alternative to traditional chemical methods. researchgate.net Future research will likely focus on expanding the substrate scope of enzymes used in its production. By engineering enzymes such as phenylalanine dehydrogenase (PheDH) and L-threonine transaldolases (L-TTAs), researchers aim to utilize a wider range of precursor molecules, potentially reducing costs and improving efficiency. researchgate.netbiorxiv.org For instance, structure-guided engineering of PheDH has already shown a significant increase in catalytic efficiency for L-Hph synthesis. researchgate.net Similarly, L-TTAs are being explored for their ability to catalyze aldol-like condensations of various aldehydes, which could be harnessed for the production of diverse L-phenylalanine derivatives, including L-Hph. biorxiv.org

Novel Nanomaterials for Enzyme Immobilization

Enzyme immobilization is a critical technology for improving the stability and reusability of biocatalysts in industrial processes. walshmedicalmedia.commdpi.com The use of novel nanomaterials as supports for enzyme immobilization is a key area of future research. researchgate.net Nanomaterials offer a high surface area-to-volume ratio, which can enhance enzyme loading and activity. walshmedicalmedia.com Materials like fumed silica (B1680970) and magnetic nanoparticles have shown promise in improving the performance of immobilized enzymes, and future work will likely explore a wider range of nanomaterials to optimize the biocatalytic production of L-Hph. nih.govscielo.br

Wider Application of Computational Tools for Protein Engineering

Computational tools are becoming increasingly integral to protein engineering. researchgate.net These tools can be used to predict the effects of mutations on enzyme structure and function, thereby guiding the design of more efficient biocatalysts. acs.orgnih.gov For L-Hph synthesis, computational redesign of the substrate-binding pocket of enzymes like glutamate (B1630785) dehydrogenase has already led to the creation of variants with significantly improved specific activities. acs.org The continued development and wider application of these computational methods will be crucial for creating tailor-made enzymes for the efficient production of L-Hph and other non-canonical amino acids. researchgate.netacs.org

Knowledge-Driven Modification of Key Structural Elements in Engineered Proteins

A deeper understanding of the relationship between protein structure and function is essential for rational enzyme design. researchgate.net Future research will focus on knowledge-driven modifications of key structural elements within engineered proteins to enhance their catalytic properties. researchgate.net By studying the successful modifications of enzymes like phenylalanine dehydrogenase and glutamate dehydrogenase, researchers can identify key residues and structural motifs that are critical for substrate specificity and catalytic efficiency. researchgate.netacs.org This knowledge can then be applied to engineer new and improved biocatalysts for L-Hph production.

Further Elucidation of Potential Therapeutic Effects (e.g., Anti-tumor) and Mechanisms of Action

While L-Hph is well-established as a precursor for ACE inhibitors, emerging research suggests it may have other therapeutic applications. smolecule.com Preliminary studies indicate that L-Hph and its derivatives may possess anti-tumor properties. smolecule.commedchemexpress.com For example, a novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells. nih.govnih.gov Furthermore, phenylalanine derivatives are being investigated for targeted alpha therapy in glioma. oncotarget.com Future research will need to further investigate these potential anti-tumor effects and elucidate the underlying mechanisms of action. smolecule.com This could open up new therapeutic avenues for L-Hph and its derivatives in oncology.

Exploration of Novel Biochemical Pathways Affected by L-Homophenylalanine

Understanding the broader biochemical effects of L-Hph is another important area for future research. As a non-proteinogenic amino acid, L-Hph has the potential to interact with and modulate various metabolic pathways in ways that are distinct from its proteinogenic counterpart, L-phenylalanine. ontosight.ai Research into the homologation pathway of L-phenylalanine has begun to shed light on how this modification occurs in nature. researchgate.netnih.gov Studies have also shown that L-phenylalanine can modulate the activity of orphan G protein-coupled receptors and affect cellular energy metabolism. scholaris.cabiorxiv.org Investigating how L-Hph influences these and other biochemical pathways could reveal new biological roles and potential therapeutic targets. smolecule.com

Dietary Recommendations and their Impact on Therapeutic Outcomes

Currently, there are no established dietary recommendations for L-Homophenylalanine. This is because it is a non-proteinogenic amino acid, meaning it is not a component of the normal human diet or encoded by the universal genetic code. researchgate.net Its primary role is that of a synthetic intermediate in the production of pharmaceuticals. nih.gov Therefore, human exposure is limited to its presence as a structural component within a final drug product.

However, as the landscape of pharmacology evolves, the potential for using unnatural amino acids in more direct therapeutic applications grows. nih.gov This prospect necessitates a forward-looking approach to understanding how diet could influence the efficacy and safety of such future therapies. The key unexplored avenues revolve around the compound's metabolism and its interaction with the transport systems it shares with natural dietary amino acids.

Research into the natural analog, L-phenylalanine, has demonstrated that dietary intake can significantly influence its plasma concentration and its transport across biological barriers, which in turn affects the treatment of metabolic disorders like Phenylketonuria (PKU). frontiersin.orgescholarship.org Similarly, the uptake of amino acid-based drugs like L-DOPA is known to be affected by competition with dietary amino acids for transport. mdpi.com These precedents suggest that the interplay between diet and L-Homophenylalanine-derived therapeutics is a critical and unexamined field.

Future investigations should focus on several key areas:

Metabolic Fate and Safety: The complete metabolic pathway of L-Homophenylalanine in the human body is unknown. Research is needed to determine if it is metabolized, and if so, into what products, or if it is excreted unchanged. Some unnatural amino acids formed during food processing can be poorly digestible and may have adverse effects. nih.govresearchgate.net Understanding the long-term safety and metabolic profile of L-Homophenylalanine is a fundamental prerequisite for any future therapeutic development.

Interaction with Amino Acid Transporters: Large neutral amino acids, including L-phenylalanine, are transported across cell membranes and the blood-brain barrier by specific transporters, most notably the L-type Amino Acid Transporter 1 (LAT1). nih.gov It is highly probable that L-Homophenylalanine and drugs containing it utilize these same transporters. Future studies should confirm this and quantify the affinity of L-Homophenylalanine for these transporters.

Dietary Modulation of Drug Efficacy: If L-Homophenylalanine-based drugs share transporters with dietary amino acids, their absorption and distribution could be influenced by food intake. A high-protein meal, rich in other large neutral amino acids, could competitively inhibit the transport of the drug, potentially reducing its therapeutic effect. mdpi.com Conversely, a controlled diet might be used to enhance drug uptake. Research in this area could lead to dietary guidelines for patients to maximize therapeutic outcomes and minimize variability in drug response.

The following table outlines potential research questions and their significance.

Research AreaRationalePotential Impact on Therapeutic Outcomes
Metabolism of L-Homophenylalanine The metabolic pathway and potential byproducts are unknown. Unnatural amino acids can sometimes have unintended biological effects. researchgate.netresearchgate.netElucidation of the safety profile for long-term administration of drugs containing this moiety.
Transporter Affinity L-Homophenylalanine is structurally similar to L-phenylalanine, a known substrate for LAT1 and other amino acid transporters. nih.govUnderstanding the primary mechanisms of absorption and distribution for L-Homophenylalanine-derived drugs.
Competitive Inhibition Studies Dietary amino acids (e.g., leucine (B10760876), tyrosine, phenylalanine) may compete for the same transporters as L-Homophenylalanine-based drugs. escholarship.orgmdpi.comDevelopment of specific dietary recommendations to either avoid or enhance drug absorption and efficacy.
In Vivo Animal Model Studies To observe the real-world effects of varying dietary protein intake on the pharmacokinetics and pharmacodynamics of a drug synthesized with L-Homophenylalanine.Providing concrete evidence to support dietary guidelines for patients, potentially leading to improved treatment consistency and success.

Q & A

Q. What experimental methods are recommended for determining the aqueous solubility of L-Hpa under varying pH and temperature?

To determine L-Hpa solubility, combine isothermal (static) experiments with analytical techniques such as HPLC for liquid-phase composition and PXRD for solid-phase characterization . Solubility measurements should be conducted across pH ranges (e.g., 1.5–10.5) and temperatures (e.g., 298–328 K). Thermodynamic modeling using the PC-SAFT equation of state can predict activity coefficients and validate experimental data, accounting for ionization effects via DFT-derived pKa values . For example, L-Hpa exhibits a solubility of 0.0075 mol% at 298 K (pH 7.07), increasing twentyfold at extreme pH values .

Q. How can thermal stability and decomposition behavior of L-Hpa be characterized?

Use thermogravimetry (TG) and differential scanning calorimetry (DSC) to analyze mass loss and enthalpy changes during heating (e.g., 298–673 K at 2 K/min under helium). Complement with hot-stage microscopy (HSM) to visually observe decomposition (e.g., gas bubble formation at ~520 K) and temperature-resolved PXRD to track crystallinity loss. These methods reveal that L-Hpa decomposes above 520 K without melting, leaving amorphous residues .

Q. What are the key considerations for designing enzymatic synthesis pathways for L-Hpa?

Prioritize transaminase or dehydrogenase-based routes for asymmetric synthesis. For example, recombinant aromatic L-amino acid transaminases enable equilibrium-shift synthesis using benzaldehyde and pyruvate as cost-effective substrates . Optimize enzyme activity ratios (e.g., 1.7:1.1:1:1.8 for a 4-enzyme cascade) and employ in situ racemization to enhance yield and enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How can contradictions in solubility data across studies be resolved?

Discrepancies often arise from impurities, pH calibration errors, or inconsistent solid-phase characterization. Validate data by:

  • Cross-referencing PXRD patterns to confirm solid-phase identity .
  • Replicating experiments under controlled buffer conditions (e.g., perchloric acid/sodium carbonate for precise pH adjustment) .
  • Applying PC-SAFT modeling to reconcile pH-dependent solubility trends, incorporating temperature-adjusted pKa values derived from DFT calculations .

Q. What computational strategies improve pKa prediction for L-Hpa in aqueous solutions?

Use density functional theory (DFT) with the COSMO solvation model and Grimme’s D3 dispersion correction to calculate protonation energies. Employ isodesmic reactions (e.g., referencing histidine’s pKa values) to minimize systematic errors. For L-Hpa, this approach yields pKa(COOH) = 2.3 and pKa(NH3) = 9.5, critical for modeling solubility pH-dependence .

Q. How can enzymatic synthesis of L-Hpa be optimized for industrial-scale yield?

Engineer rate-limiting enzymes (e.g., TipheDH ) via directed evolution to enhance activity (82% improvement) and expression (254% increase) . Implement chemo-enzymatic cascades in E. coli systems, optimizing parameters like temperature (30–37°C), substrate feeding rates, and NADPH regeneration. In a 5-L reactor, this approach achieves 100.9 g/L L-Hpa with 94% conversion .

Q. Why does L-Hpa exhibit atypical crystallization behavior compared to other amino acids?

L-Hpa’s low solubility (0.0075–0.015 mol% at 298–328 K) and pH-dependent ionization limit crystal nucleation. pH-shift crystallization is recommended: dissolve L-Hpa at extreme pH (≤2.5 or ≥9.5) and adjust toward the isoelectric point (pI = 6.1) to induce supersaturation. Monitor polymorph formation via in situ PXRD to avoid undesired solid phases .

Q. How do impurities affect thermal decomposition studies of L-Hpa?

Impurities (e.g., residual solvents or byproducts) lower decomposition onset temperatures and alter TG/DSC curves. Compare as-received vs. recrystallized samples: recrystallized L-Hpa shows a 10 wt% mass loss at 520 K, while impure samples degrade earlier. Use HSM to correlate visual changes (e.g., particle growth) with PXRD data to distinguish decomposition from phase transitions .

Methodological Insights from Key Studies

Parameter Value/Technique Reference
Aqueous solubility (298 K)0.0075 mol% at pH 7.07
pKa valuesCOOH: 2.3; NH3: 9.5 (DFT/COSMO)
Decomposition onset~520 K (TG/HSM)
Optimal synthesis cascade4-enzyme system (TipheDH engineered)
Crystallization strategypH shift from ≤2.5 or ≥9.5 to pI 6.1

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Boc-L-homophenylalanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.